molecular formula C15H13ClN2O5 B5863531 4-chloro-N-(2,4-dimethoxyphenyl)-2-nitrobenzamide

4-chloro-N-(2,4-dimethoxyphenyl)-2-nitrobenzamide

Cat. No. B5863531
M. Wt: 336.72 g/mol
InChI Key: BKTPLVWWLYGXIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(2,4-dimethoxyphenyl)-2-nitrobenzamide, also known as GW 501516, is a chemical compound that belongs to the class of PPARδ receptor agonists. It is a potent and selective agonist of PPARδ, a nuclear hormone receptor that plays a crucial role in regulating lipid and glucose metabolism, inflammation, and energy homeostasis. GW 501516 has attracted significant attention in the scientific community due to its potential applications in various fields, including metabolic disorders, cardiovascular diseases, and cancer.

Mechanism of Action

4-chloro-N-(2,4-dimethoxyphenyl)-2-nitrobenzamide 501516 exerts its effects by binding to and activating PPARδ, a nuclear hormone receptor that regulates gene expression. PPARδ is expressed in various tissues, including adipose tissue, skeletal muscle, liver, and heart. Upon activation, PPARδ forms a heterodimer with retinoid X receptor (RXR) and binds to specific DNA sequences in the promoter region of target genes, leading to their transcriptional activation or repression.
Biochemical and Physiological Effects:
The activation of PPARδ by this compound 501516 has been shown to induce a wide range of biochemical and physiological effects, including:
- Increased fatty acid oxidation and energy expenditure in skeletal muscle and liver
- Improved glucose uptake and insulin sensitivity in adipose tissue and skeletal muscle
- Reduced plasma triglycerides and cholesterol levels
- Inhibition of inflammation and oxidative stress in vascular endothelial cells
- Protection against atherosclerosis and myocardial infarction
- Inhibition of cancer cell growth and proliferation

Advantages and Limitations for Lab Experiments

4-chloro-N-(2,4-dimethoxyphenyl)-2-nitrobenzamide 501516 has several advantages for use in laboratory experiments, including its high potency and selectivity for PPARδ, its well-characterized mechanism of action, and its ability to modulate multiple metabolic pathways simultaneously. However, there are also some limitations to its use, including its potential for off-target effects, its relatively short half-life in vivo, and the need for careful dosing and monitoring to avoid toxicity.

Future Directions

There are several potential future directions for research on 4-chloro-N-(2,4-dimethoxyphenyl)-2-nitrobenzamide 501516, including:
- Further investigation of its effects on metabolic disorders, such as type 2 diabetes and non-alcoholic fatty liver disease
- Exploration of its potential as a therapeutic agent for cardiovascular diseases, such as atherosclerosis and heart failure
- Development of novel PPARδ agonists with improved pharmacokinetic properties and reduced toxicity
- Investigation of its potential as a chemopreventive agent for various types of cancer, including breast, lung, and prostate cancer
- Examination of its effects on other physiological systems, such as the immune system and the central nervous system
In conclusion, this compound 501516 is a potent and selective PPARδ receptor agonist that has attracted significant attention in the scientific community due to its potential applications in various fields. Its well-characterized mechanism of action and multiple metabolic effects make it a promising candidate for further research and development.

Synthesis Methods

The synthesis of 4-chloro-N-(2,4-dimethoxyphenyl)-2-nitrobenzamide 501516 involves several steps, starting from the reaction of 4-chloro-2-nitrobenzoic acid with 2,4-dimethoxyphenylboronic acid in the presence of a palladium catalyst to form this compound. The final product is obtained by purification using column chromatography and recrystallization.

Scientific Research Applications

4-chloro-N-(2,4-dimethoxyphenyl)-2-nitrobenzamide 501516 has been extensively studied for its potential applications in various areas of research. In the field of metabolic disorders, this compound 501516 has been shown to improve insulin sensitivity, reduce plasma triglycerides and cholesterol levels, and enhance fatty acid oxidation in skeletal muscle and liver. In animal models of obesity and diabetes, this compound 501516 has been found to prevent weight gain and improve glucose tolerance.
In cardiovascular research, this compound 501516 has been investigated for its ability to protect against atherosclerosis and myocardial infarction. Studies have shown that this compound 501516 can increase the expression of genes involved in lipid metabolism and reduce inflammation in vascular endothelial cells, leading to improved vascular function and reduced plaque formation.
In cancer research, this compound 501516 has been studied for its potential as a chemopreventive agent. Studies have shown that this compound 501516 can inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. The mechanism of action involves the activation of PPARδ, which induces apoptosis and inhibits cell cycle progression.

properties

IUPAC Name

4-chloro-N-(2,4-dimethoxyphenyl)-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O5/c1-22-10-4-6-12(14(8-10)23-2)17-15(19)11-5-3-9(16)7-13(11)18(20)21/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKTPLVWWLYGXIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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